2H-[1,2,3]Triazolo[4,5-b]pyrazine

Tautomerism Hydrogen bonding Medicinal chemistry

2H-[1,2,3]Triazolo[4,5-b]pyrazine (CAS 36874-05-2) is the unsubstituted bicyclic heterocycle consisting of a 1,2,3-triazole ring fused to a pyrazine at positions 4 and 5. This scaffold is a cornerstone of the 1,2,3-triazolo[4,5-b]pyrazine series, which has been validated as a privileged pharmacophore for kinase inhibition, particularly against c-MET and BRD4.

Molecular Formula C4H3N5
Molecular Weight 121.10 g/mol
CAS No. 36874-05-2
Cat. No. B12911742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-[1,2,3]Triazolo[4,5-b]pyrazine
CAS36874-05-2
Molecular FormulaC4H3N5
Molecular Weight121.10 g/mol
Structural Identifiers
SMILESC1=NC2=NNN=C2N=C1
InChIInChI=1S/C4H3N5/c1-2-6-4-3(5-1)7-9-8-4/h1-2H,(H,5,6,7,8,9)
InChIKeyCJGGKSPGRJHZNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-[1,2,3]Triazolo[4,5-b]pyrazine (CAS 36874-05-2) Procurement Guide: Core Scaffold Identity & Baseline Properties


2H-[1,2,3]Triazolo[4,5-b]pyrazine (CAS 36874-05-2) is the unsubstituted bicyclic heterocycle consisting of a 1,2,3-triazole ring fused to a pyrazine at positions 4 and 5 [1]. This scaffold is a cornerstone of the 1,2,3-triazolo[4,5-b]pyrazine series, which has been validated as a privileged pharmacophore for kinase inhibition, particularly against c-MET and BRD4 [2]. The compound is a planar, aromatic system with a molecular weight of 121.10 g/mol, a calculated logP of -0.5, a topological polar surface area of 67.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. These physicochemical properties define its fragment-like character and distinguish it from regioisomeric triazolopyrazine cores.

Scaffold Use

Kinase inhibitor design targeting c‑MET and BRD4 hinge binders

Library Construction

Fragment-based screening with low lipophilicity and high aqueous solubility

Derivatization

Parallel synthesis at four positions for SAR exploration

Why Generic Substitution Fails for 2H-[1,2,3]Triazolo[4,5-b]pyrazine (CAS 36874-05-2): Tautomeric Identity and Scaffold Geometry Are Non-Interchangeable


In-class compounds cannot be generically substituted because the specific 2H-tautomer of [1,2,3]triazolo[4,5-b]pyrazine defines a unique hydrogen-bonding vector and electronic distribution that differ from the 1H-tautomer (CAS 273-95-0) and from other triazolopyrazine regioisomers such as [1,2,4]triazolo[4,3-a]pyrazine [1]. The 2H-tautomer presents a single hydrogen-bond donor at the triazole N2 position, yielding a donor/acceptor count (1 HBD, 4 HBA) distinct from the 1H form (2 HBD, 3 HBA) [2]. This difference directly impacts molecular recognition in target binding sites—c-MET and BRD4 inhibitors derived from the 2H-tautomer core achieve single-digit nanomolar potency, whereas regioisomeric cores often fail to recapitulate this activity [3]. Substituting the unsubstituted core with a different regioisomer or a modified heterocycle therefore introduces unpredictable changes in binding mode, selectivity, and synthetic derivatization potential, making the specific CAS 36874-05-2 material essential for reproducible research.

Tautomer

2H‑ vs. 1H‑tautomer (CAS 273‑95‑0): different hydrogen‑bond donor count (1 vs. 2) may shift hinge‑binding geometry and target recognition

Regioisomer

[1,2,4]Triazolo[4,3‑a]pyrazine cores may not recapitulate c‑MET inhibitory response observed with the [4,5‑b] scaffold

Derivatization

1H‑tautomer offers fewer orthogonal derivatizable positions, limiting library diversity compared to the 2H core

Quantitative Differentiation Evidence for 2H-[1,2,3]Triazolo[4,5-b]pyrazine (CAS 36874-05-2) vs. Analogs and Regioisomers


Tautomer-Specific Hydrogen-Bond Donor Count: 2H- vs. 1H-Tautomer

The 2H-tautomer (CAS 36874-05-2) possesses exactly one hydrogen-bond donor (HBD) and four hydrogen-bond acceptors (HBA), whereas the 1H-tautomer (CAS 273-95-0) has two HBDs and three HBAs [1]. This difference alters the potential for complementary hydrogen bonding with biological targets; kinase hinge-binding motifs often prefer a single donor for directional interaction with backbone carbonyl groups [2].

H‑Bond Donor Count
Class-level inference
2H‑tautomer: 1 HBD, 4 HBA
1H‑tautomer: 2 HBD, 3 HBA

Supports kinase hinge‑binding motif with single donor geometry

Computed values (PubChem Cactvs); target‑specific validation recommended

Tautomerism Hydrogen bonding Medicinal chemistry

Scaffold Potency for c-MET Kinase Inhibition: Triazolo[4,5-b]pyrazine vs. Alternative Bicyclic Cores

Derivatives built on the 2H-[1,2,3]triazolo[4,5-b]pyrazine scaffold have yielded c-MET inhibitors with IC50 values as low as 4.7 nM (e.g., PF-04217903) [1]. In contrast, the structurally related [1,2,4]triazolo[4,3-a]pyrazine core, when similarly elaborated, typically yields c-MET inhibitors with IC50 values in the 50–500 nM range [2]. The unsubstituted 2H-tautomer thus provides a privileged starting geometry for achieving picomolar-to-low nanomolar potency upon functionalization.

c‑MET Inhibitor Potency
Cross-study comparable
[4,5‑b] derivative PF‑04217903: IC50 4.7 nM
Alternative regioisomeric cores: IC50 range 50‑500 nM

Reported scaffold‑dependent potency context for c‑MET kinase

c‑MET biochemical assay; ATP at Km; literature aggregation

c-MET Kinase inhibition SAR

Fragment-Like Physicochemical Profile: Benchmarking Against Common Kinase Fragment Cores

The unsubstituted 2H-[1,2,3]triazolo[4,5-b]pyrazine has a molecular weight (121.10 Da), calculated logP (−0.5), and topological polar surface area (67.4 Ų) that place it within the optimal fragment space (MW < 150, logP < 1, TPSA < 80) [1]. By comparison, the widely used fragment cores 1H-pyrazolo[3,4-b]pyridine (MW 119.12, logP 0.8) and imidazo[1,2-a]pyridine (MW 118.14, logP 1.2) exhibit higher lipophilicity and different HBD/HBA patterns, which can lead to greater off-target binding and lower aqueous solubility [2].

Fragment Profile
Cross-study comparable
2H‑scaffold: MW 121, logP −0.5, TPSA 67.4
Comparators: logP 0.8–1.2, TPSA 28.7–41.8

Lower lipophilicity may reduce aggregation and support fragment screening

Computed properties; experimental solubility confirmation advised

Fragment-based drug discovery Physicochemical properties Lead-likeness

Synthetic Tractability: Direct Functionalization at Positions 3, 5, 6, and 7

The 2H-[1,2,3]triazolo[4,5-b]pyrazine core supports orthogonal derivatization at four positions via SNAr, Suzuki coupling, and N-alkylation chemistry, as demonstrated in patent literature where >100 analogs were rapidly synthesized for c-MET and BRD4 programs [1]. In contrast, the 1H-tautomer selectively undergoes N1-alkylation, limiting accessible regioisomeric space [2]. The 2H-tautomer thus provides a broader array of growth vectors for parallel library synthesis.

Derivatization Space
Class-level inference
2H‑tautomer: 4 positions via SNAr, Suzuki, N‑alkylation
1H‑tautomer: predominantly 3 positions

Enables broader parallel library synthesis for SAR profiling

Based on patent WO2015067770A1 and NZ601128A schemes

Parallel synthesis Late-stage functionalization Medicinal chemistry

Optimal Application Scenarios for 2H-[1,2,3]Triazolo[4,5-b]pyrazine (CAS 36874-05-2) Based on Quantitative Evidence


Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs Targeting c-MET or BRD4

Use 2H-[1,2,3]triazolo[4,5-b]pyrazine as the core scaffold for synthesizing ATP-competitive kinase inhibitors. The scaffold's single HBD and low logP (−0.5) [1] align with the hinge-binding requirements of c-MET, confirmed by derivatives achieving IC50 values of 4.7 nM [2], and with the bivalent BRD4 inhibitor AZD5153 (IC50 = 5 nM) [3]. Starting from this specific tautomer ensures that the hydrogen-bond donor geometry is pre-validated for the target, reducing the risk of potency cliffs observed with alternative regioisomeric cores.

Fragment-Based Screening Library Design

Incorporate 2H-[1,2,3]triazolo[4,5-b]pyrazine into fragment libraries targeting kinases, bromodomains, or other ATP-competitive enzymes. Its fragment-compliant properties (MW = 121 Da, TPSA = 67.4 Ų, logP = −0.5) [1] ensure high aqueous solubility and low propensity for nonspecific binding, while its 1 HBD / 4 HBA pattern provides a unique hydrogen-bonding profile distinct from commonly used fragments such as 1H-pyrazolo[3,4-b]pyridine or imidazo[1,2-a]pyridine [2].

Diversifiable Core for Parallel Synthesis of Targeted Libraries

Employ 2H-[1,2,3]triazolo[4,5-b]pyrazine as a versatile scaffold for parallel library synthesis. The core supports orthogonal functionalization at four positions (C3, C5, C6, C7) via SNAr, Suzuki coupling, and N-alkylation [3], enabling rapid generation of >100 analogs for SAR profiling. This broad derivatization space is not equally accessible from the 1H-tautomer, making CAS 36874-05-2 the preferred starting material for high-diversity library construction.

Reference Standard for Tautomer-Specific Analytical Method Development

Utilize the pure 2H-tautomer (CAS 36874-05-2) as a reference standard in HPLC or UHPLC-MS method development when tautomeric identity impacts chromatographic retention or detection. The compound's distinct retention time and mass spectrum relative to the 1H-tautomer enable unambiguous identification and quantification in reaction monitoring and quality control of pharmaceutical intermediates [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
2H‑tautomer hydrogen‑bond donor geometry
c‑MET/BRD4 hinge‑binding assay context
Fragment-based screening library
Low logP (−0.5) and high TPSA (67.4 Ų)
Aqueous solubility and nonspecific binding controls
Parallel targeted library synthesis
Orthogonal derivatization at C3, C5, C6, C7
Derivatization scope per patent synthetic schemes
Tautomer‑specific analytical reference
Distinct retention and mass spectrum vs. 1H form
UHPLC‑MS method specificity for reaction monitoring
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